molecular formula C12H9N3O2S B5831633 8-Thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraene-4,6-dione

8-Thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraene-4,6-dione

Cat. No.: B5831633
M. Wt: 259.29 g/mol
InChI Key: QQVSWUAFDPRKNA-UHFFFAOYSA-N
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Description

8-Thia-3,5,10-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),10,15-tetraene-4,6-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraene-4,6-dione involves multiple steps, typically starting with the preparation of intermediate compounds that are then cyclized to form the final tetracyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraene-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice and temperature, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

8-Thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraene-4,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraene-4,6-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraene-4,6-dione is unique due to its specific tetracyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-10-9-8(14-12(17)15-10)6-4-5-2-1-3-7(5)13-11(6)18-9/h4H,1-3H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVSWUAFDPRKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC4=C3NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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